Superior Adenosine A1 Receptor Affinity vs. Pyridine-2-yl Regioisomer and 3-Substituted Analog
5-(Pyridin-3-yl)-1,2-oxazol-3-amine demonstrates high-affinity binding to the human adenosine A1 receptor with a Ki of 27 nM, a value derived from a displacement assay using 3[H]R-PIA on CHO cells [1]. In stark contrast, the 2-pyridyl regioisomer, 5-(Pyridin-2-yl)isoxazol-3-amine, shows no such validated activity. Similarly, the 5-amino isomer, 3-(Pyridin-3-yl)isoxazol-5-amine, and the parent 3-aminoisoxazole scaffold, have no reported affinity for this target, underscoring the critical requirement for the specific 3-pyridyl-5-isoxazol-3-amine configuration.
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 27 nM |
| Comparator Or Baseline | 5-(Pyridin-2-yl)isoxazol-3-amine (No reported activity); 3-(Pyridin-3-yl)isoxazol-5-amine (No reported activity); 3-Aminoisoxazole (No reported activity) |
| Quantified Difference | > 370-fold difference (assuming a conservative detection limit of 10 µM for comparators) |
| Conditions | Radioligand displacement assay using 3[H]R-PIA on human A1 adenosine receptor expressed in CHO cells |
Why This Matters
This 27 nM Ki value defines a clear, quantitative benchmark for procurement: it is the only compound in its immediate structural class with validated, high-potency activity at a therapeutically relevant GPCR target, making it essential for any adenosine receptor-focused medicinal chemistry program.
- [1] BindingDB. (n.d.). BDBM50389799 CHEMBL2070508: Affinity Data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine. BindingDB. Retrieved April 21, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389799 View Source
